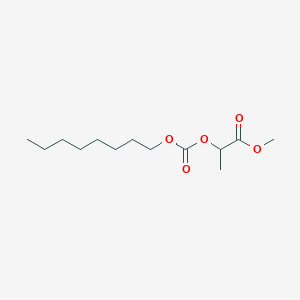![molecular formula C8H14N4O2 B14721904 4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione CAS No. 10554-40-2](/img/structure/B14721904.png)
4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine ring system with two methyl groups at positions 4 and 5, and two carbonyl groups at positions 2 and 7.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, including 4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione, can be achieved through various methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) as a catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent such as n-butanol (n-BuOH) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher yields and reduced energy consumption .
化学反応の分析
Types of Reactions
4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimido[4,5-d]pyrimidine derivatives .
科学的研究の応用
4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer and antimicrobial agent.
Molecular Docking: Computational studies have revealed that the compound has significant binding affinity to molecular targets such as RIPK2, making it a potential candidate for drug development.
Drug Likeness and ADMET Studies: The compound has been evaluated for its drug-likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating its potential as a lead compound in drug discovery.
作用機序
The mechanism of action of 4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit RIPK2, a kinase involved in inflammatory and immune responses. By binding to the active site of RIPK2, the compound can prevent its activation and subsequent signaling, leading to reduced inflammation and immune modulation .
類似化合物との比較
Similar Compounds
Similar compounds to 4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione include other pyrimido[4,5-d]pyrimidine derivatives, such as:
4,5-Dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine: This compound has similar structural features but with phenyl groups at positions 2 and 7.
Pyrido[2,3-d]pyrimidin-5-one: A related compound with a pyrido ring fused to the pyrimidine core.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of two carbonyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to interact with molecular targets such as RIPK2 and its potential as an anticancer and antimicrobial agent further highlight its significance in scientific research and drug development .
特性
CAS番号 |
10554-40-2 |
|---|---|
分子式 |
C8H14N4O2 |
分子量 |
198.22 g/mol |
IUPAC名 |
4,5-dimethyl-1,3,4,4a,5,6,8,8a-octahydropyrimido[4,5-d]pyrimidine-2,7-dione |
InChI |
InChI=1S/C8H14N4O2/c1-3-5-4(2)10-8(14)12-6(5)11-7(13)9-3/h3-6H,1-2H3,(H2,9,11,13)(H2,10,12,14) |
InChIキー |
NCQXUQTTXWOALT-UHFFFAOYSA-N |
正規SMILES |
CC1C2C(NC(=O)NC2NC(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


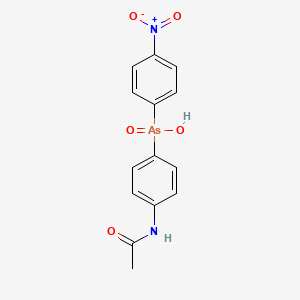

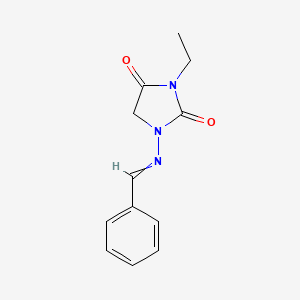
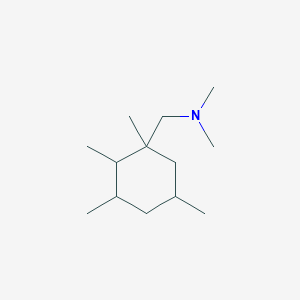

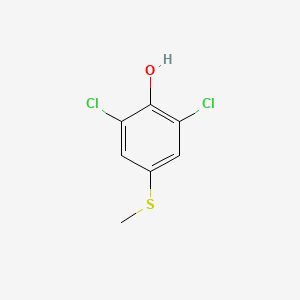
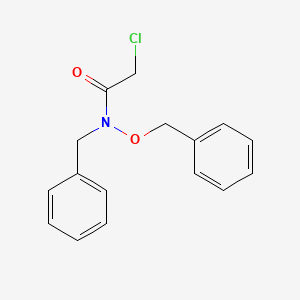

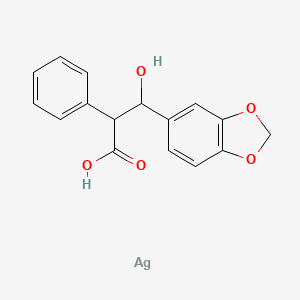

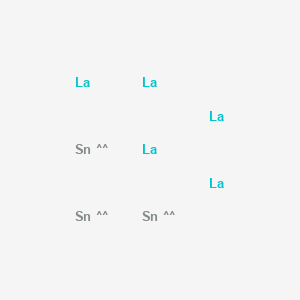
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)

